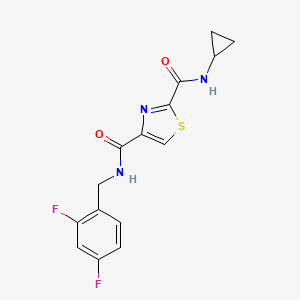

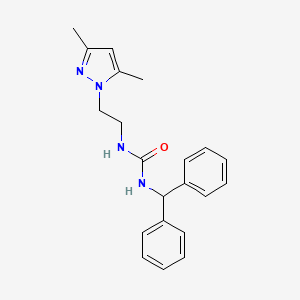

![molecular formula C16H11F3N4O B2877256 2-amino-3-{[(E)-2-naphthylmethylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone CAS No. 866145-80-4](/img/structure/B2877256.png)

2-amino-3-{[(E)-2-naphthylmethylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-amino-3-{[(E)-2-naphthylmethylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone” is a chemical compound with the molecular formula C16H11F3N4O . It has a molecular weight of 332.28 . The trifluoromethyl group in this compound plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H11F3N4O/c17-16(18,19)13-8-14(24)23(15(20)22-13)21-9-10-5-6-11-3-1-2-4-12(11)7-10/h1-9H,(H2,20,22)/b21-9+ . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the connectivity between them.Physical And Chemical Properties Analysis

This compound is a solid . Other physical and chemical properties such as boiling point, melting point, and density are not available in the current data .Scientific Research Applications

Novel Organosoluble Fluorinated Polyimides

Research by Chung and Hsiao (2008) on fluorinated polyimides derived from 1,6-bis(4-amino-2-trifluoromethylphenoxy)naphthalene showcases the development of materials with low moisture absorption and low dielectric constants. These properties are crucial for applications in the electronics industry, particularly in the manufacturing of flexible and strong films used in various electronic devices. The synthesis involves nucleophilic substitution reactions, highlighting the versatility of trifluoromethyl-substituted compounds in creating materials with exceptional thermal stability and optical properties (Chung & Hsiao, 2008).

Crystal and Molecular Structure Studies

Investigations into the crystal and molecular structures of similar pyrimidinone compounds, such as the study by Craciun, Huang, and Mager (1998), contribute to our understanding of the chemical and physical properties of these molecules. X-ray diffraction and ab initio calculations provide insights into their stability and reactivity, which are essential for developing new pharmaceuticals and materials (Craciun, Huang, & Mager, 1998).

Synthesis of Benzimidazole Derivatives

The work by Fikry et al. (2015) on the synthesis of new benzimidazole derivatives incorporating 4-amino-5-(1H-benzimidazol-2-yl)-6-(4-chlorophenyl)pyridine-3-carbonitrile demonstrates the application of pyrimidinone derivatives in medicinal chemistry. These compounds have potential for developing new therapeutic agents, showcasing the chemical versatility and potential biological activity of pyrimidinone derivatives (Fikry et al., 2015).

Antimicrobial Activity Studies

Research into the antimicrobial activity of pyrimidinone and oxazinone derivatives, as demonstrated by Hossan et al. (2012), highlights the potential of these compounds in combating bacterial and fungal infections. The synthesis of these derivatives from 2-chloro-6-ethoxy-4-acetylpyridine as a starting material and their subsequent screening for antimicrobial activity illustrate the importance of pyrimidinone derivatives in the search for new antimicrobial agents (Hossan et al., 2012).

Safety And Hazards

Future Directions

The future directions for this compound could involve further exploration of its potential uses in pharmaceuticals, agrochemicals, and materials, given the importance of the trifluoromethyl group in these areas . Additionally, more research could be done to fully understand its synthesis, chemical reactions, and mechanism of action.

properties

IUPAC Name |

2-amino-3-[(E)-naphthalen-2-ylmethylideneamino]-6-(trifluoromethyl)pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3N4O/c17-16(18,19)13-8-14(24)23(15(20)22-13)21-9-10-5-6-11-3-1-2-4-12(11)7-10/h1-9H,(H2,20,22)/b21-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUEJKPRUYKYSTJ-ZVBGSRNCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C=NN3C(=O)C=C(N=C3N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)/C=N/N3C(=O)C=C(N=C3N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-3-{[(E)-2-naphthylmethylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(furan-2-ylmethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2877175.png)

![(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(2-thienyl)-2-propen-1-one](/img/structure/B2877178.png)

![3-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B2877182.png)

![10-(4-Ethoxyphenyl)-1-methyl-3-(2-methylpropyl)-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/structure/B2877183.png)

![4-[5-(3-Chloro-4-fluorophenyl)furan-2-yl]-3,6-diphenylpyridazine](/img/structure/B2877184.png)

![5-(2-methoxyethyl)-2-phenyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2877195.png)